1,3,4-Thiadiazole-2-carbaldehyde
Description
Historical Context and Evolution of 1,3,4-Thiadiazole (B1197879) Chemistry
The journey into the chemistry of 1,3,4-thiadiazoles began in the late 19th century, intertwined with the discovery of phenylhydrazines and hydrazine. nih.govacs.org While the first isomer of thiadiazole was described by Fischer in 1882, the definitive characterization of the 1,3,4-thiadiazole ring system was accomplished by Freund and Kuh in 1890. nih.govnih.gov Early research primarily focused on the synthesis and basic characterization of this heterocyclic system.
Over the decades, the field has evolved significantly. Initial synthetic routes have been refined, and a plethora of new methodologies have been developed to access a wide array of substituted 1,3,4-thiadiazole derivatives. sbq.org.brorganic-chemistry.orgencyclopedia.pub This has been driven by the discovery of the diverse pharmacological activities associated with this scaffold, leading to its incorporation into various clinically used drugs. researchgate.netchemicalbook.com The strong aromaticity of the 1,3,4-thiadiazole ring contributes to its high in vivo stability, making it a favored pharmacophore in drug design. nih.govgavinpublishers.com
Significance of Heterocyclic Thiadiazole Scaffolds in Advanced Chemical Synthesis
The 1,3,4-thiadiazole nucleus is a versatile building block in the synthesis of complex organic molecules. Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. acs.orgrsc.org The inherent biological activity of the thiadiazole core has made it a prime target for medicinal chemists. nih.govgavinpublishers.com
Key Applications in Synthesis:
Medicinal Chemistry: The 1,3,4-thiadiazole scaffold is present in a variety of drugs, including the antibiotic cefazolin (B47455) and the diuretic acetazolamide. chemicalbook.comwikipedia.orgwikipedia.org Its derivatives have shown a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. nih.govnih.govnih.gov The ability to easily introduce various substituents at different positions on the ring allows for the fine-tuning of biological activity. nih.gov
Agrochemicals: A significant number of 1,3,4-thiadiazole derivatives have been patented as herbicides and bactericides, highlighting their importance in agriculture. nih.gov
Materials Science: The unique electronic properties of the 1,3,4-thiadiazole ring make it a valuable component in the design of functional materials. acs.org
The synthesis of 2-amino-1,3,4-thiadiazoles is a particularly well-studied area, as these compounds serve as crucial intermediates for further derivatization. acs.org Common synthetic strategies involve the cyclization of thiosemicarbazides with various reagents. acs.orgsbq.org.br
Unique Reactivity Profile of the Carbaldehyde Moiety within the 1,3,4-Thiadiazole Nucleus
The presence of the electron-deficient 1,3,4-thiadiazole ring significantly influences the reactivity of the attached carbaldehyde group. The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole ring are inherently electron-deficient due to the inductive effects of the neighboring nitrogen and sulfur atoms. chemicalbook.com This electronic characteristic makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. chemicalbook.com
The carbaldehyde group at the 2-position is, therefore, activated towards nucleophilic attack. This enhanced reactivity can be harnessed for a variety of chemical transformations, making 1,3,4-Thiadiazole-2-carbaldehyde a valuable intermediate in organic synthesis. For instance, it readily undergoes condensation reactions with amines, hydrazines, and other nucleophiles to form a diverse range of derivatives. rsc.orgchemmethod.com
The Vilsmeier-Haack reaction is a common method for introducing a carbaldehyde group onto a heterocyclic ring, including imidazo[1,2-a]pyrimidine (B1208166) systems, which can then be used to synthesize thiosemicarbazone derivatives. chemmethod.com These thiosemicarbazones, in turn, can be cyclized to form new thiadiazole rings, demonstrating the synthetic utility of the carbaldehyde functionality. chemmethod.com
Spectroscopic Data for this compound and Related Compounds
The structural features of 1,3,4-thiadiazole derivatives can be elucidated through various spectroscopic techniques.
| Technique | Observation | Reference |
| ¹H NMR | The protons on the 1,3,4-thiadiazole ring typically resonate at a downfield chemical shift due to the ring's electron-deficient nature. For the parent 1,3,4-thiadiazole, the C2 and C5 protons appear at approximately 9.12 ppm. In derivatives, the aldehyde proton (CHO) of a carbaldehyde substituent would also exhibit a characteristic downfield signal. For instance, in a related imidazo[1,2-a]pyrimidine-3-carbaldehyde, the aldehyde proton appears as a singlet at around 9.75-10.01 ppm. | chemicalbook.comchemmethod.com |
| ¹³C NMR | The carbon atoms of the 1,3,4-thiadiazole ring also show downfield shifts. The C2 and C5 carbons of the parent compound resonate at 153.1 ppm. The carbonyl carbon of the carbaldehyde group would be expected to appear at a significantly downfield position, typically in the range of 179-183 ppm. | chemicalbook.comchemmethod.com |
| IR Spectroscopy | The IR spectrum of a this compound would show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1670-1680 cm⁻¹. Stretching vibrations for the C-S-C bond in the thiadiazole ring are observed at lower frequencies, generally below 660 cm⁻¹. | chemmethod.comnih.gov |
| Mass Spectrometry | Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of these compounds. The molecular ion peak helps confirm the compound's identity, and the fragmentation pattern can provide structural information. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2OS/c6-1-3-5-4-2-7-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTIRLFDCHFIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-24-4 | |
| Record name | 1,3,4-thiadiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Methodologies for the Synthesis of 1,3,4 Thiadiazole 2 Carbaldehyde
Cyclization Reactions for Direct Formation
The direct formation of the 1,3,4-thiadiazole (B1197879) ring is a cornerstone of synthetic strategies, often employing thiosemicarbazide (B42300) or its derivatives as key starting materials. These methods rely on the cyclization of a linear precursor to construct the aromatic heterocyclic core.
Thiosemicarbazide-based Cyclizations
Thiosemicarbazide and its derivatives are widely utilized for the synthesis of 1,3,4-thiadiazoles due to their efficiency in ring formation. sbq.org.br The general mechanism involves the nucleophilic attack of the nitrogen atom of thiosemicarbazide on a carbonyl carbon of a carboxylic acid or its derivative, followed by dehydration to form an intermediate. Subsequent intramolecular cyclization via attack by the sulfur atom on the carbonyl group, followed by another dehydration step, leads to the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br
Various reagents and conditions can be employed to facilitate this cyclization. For instance, the reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent is a common approach. nih.gov Additionally, oxidative cyclization of thiosemicarbazones, which are formed by the condensation of thiosemicarbazide with aldehydes, can yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov
Table 1: Examples of Thiosemicarbazide-based Cyclizations for 1,3,4-Thiadiazole Synthesis
| Starting Materials | Reagents and Conditions | Product | Reference(s) |
| Thiosemicarbazide, Carboxylic Acid | POCl₃, heat | 2-Amino-5-substituted-1,3,4-thiadiazole | mdpi.com |
| Thiosemicarbazide, Carboxylic Acid | Polyphosphoric Acid (PPA), H₂SO₄ | 2-Amino-5-substituted-1,3,4-thiadiazole | tandfonline.com |
| Thiosemicarbazide, Carboxylic Acid | Polyphosphate Ester (PPE) | 2-Amino-5-substituted-1,3,4-thiadiazole | encyclopedia.pubnih.gov |
| Thiosemicarbazone | Ferric Chloride (FeCl₃) | 2-Amino-5-substituted-1,3,4-thiadiazole | nih.gov |
This table is interactive. Users can sort and filter the data.
Role of Phosphorus Oxychloride (POCl₃) and Polyphosphoric Acid (PPA) in Cyclization Pathways
Phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA) are frequently employed as powerful dehydrating and cyclizing agents in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids. sbq.org.brnih.govmdpi.com
Phosphorus Oxychloride (POCl₃): POCl₃ is a vigorous dehydrating agent that facilitates the cyclodehydration reaction. mdpi.comresearchgate.net In a typical procedure, a mixture of a carboxylic acid and thiosemicarbazide is treated with POCl₃ and heated. mdpi.com The POCl₃ activates the carboxylic acid, making it more susceptible to nucleophilic attack by the thiosemicarbazide, and then promotes the necessary dehydration steps to form the aromatic thiadiazole ring. mdpi.comresearchgate.net
Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a solvent in the synthesis of 1,3,4-thiadiazoles. nih.govtandfonline.com It is a viscous liquid that can effectively promote the condensation and cyclization of thiosemicarbazide with carboxylic acids at elevated temperatures. tandfonline.com An improved procedure for the synthesis of 2-methylamino-5-alkyl-1,3,4-thiadiazoles involves the use of a mixture of PPA and concentrated sulfuric acid, which has been shown to produce the desired products in high purity. tandfonline.com The use of PPA is considered a classic method for achieving the acylation of thiosemicarbazide followed by dehydration. nih.gov Polyphosphate ester (PPE) has also been explored as a milder alternative to POCl₃ for one-pot syntheses. encyclopedia.pubnih.gov
Functional Group Interconversion Routes from Precursors
An alternative strategy for the synthesis of 1,3,4-Thiadiazole-2-carbaldehyde involves the preparation of a 1,3,4-thiadiazole precursor bearing a functional group that can be subsequently converted into an aldehyde. This approach offers flexibility and can be advantageous when direct formylation is challenging.
Oxidation of Corresponding Alcohols
The oxidation of a primary alcohol, specifically (1,3,4-thiadiazol-2-yl)methanol (B1321781), to the corresponding aldehyde is a viable synthetic route. This transformation requires the use of a suitable oxidizing agent that can selectively convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. While specific examples for the oxidation of (1,3,4-thiadiazol-2-yl)methanol to this compound are not prevalent in the provided search results, the oxidation of heterocyclic methanols is a standard organic transformation. For instance, the oxidation of thiazol-2-ylmethanols to their corresponding ketones has been documented. researchgate.net Generally, mild oxidizing agents are preferred for this conversion.
Periodate (B1199274) Oxidation of Related Derivatives
Periodate oxidation is a well-established method for the cleavage of vicinal diols (1,2-diols) to form aldehydes or ketones. chemistrysteps.commasterorganicchemistry.com This reaction, often employing sodium periodate (NaIO₄) or periodic acid (HIO₄), proceeds through a cyclic periodate ester intermediate. chemistrysteps.comwikipedia.org While direct application to a 1,3,4-thiadiazole precursor is not detailed in the provided results, this methodology could be applied to a suitably substituted 1,3,4-thiadiazole derivative containing a vicinal diol. The cleavage of the carbon-carbon bond of the diol would yield two carbonyl groups. If one of the carbons of the diol is primary, it will be oxidized to formaldehyde, while a secondary carbon will yield an aldehyde. chemistrysteps.com This method is highly specific for vicinal diols and can be performed under relatively mild conditions. rsc.org The Lemieux-Johnson oxidation is a related two-step process that first dihydroxylates an alkene and then cleaves the resulting diol with periodate. wikipedia.org
Multi-step Synthetic Approaches and Intermediate Transformations
The synthesis of this compound can also be accomplished through multi-step sequences that involve the formation and transformation of key intermediates. One such approach involves the synthesis of 2-R-5-chloromethyl-1,3,4-thiadiazoles. In this method, aromatic or heterocyclic amines are first converted to thiosemicarbazides. These thiosemicarbazides are then reacted with monochloroacetyl chloride, leading to cyclization and the formation of the 2-R-5-chloromethyl-1,3,4-thiadiazole intermediate. This chloromethyl derivative can then potentially be converted to the corresponding aldehyde through subsequent transformations, such as oxidation.
Another multi-step approach involves the reaction of hydrazides of carboxylic acids with isothiocyanates to form thiosemicarbazide derivatives, which are then cyclized. ptfarm.pl These multi-step strategies allow for the construction of a diverse range of substituted 1,3,4-thiadiazoles, which can then be further functionalized to introduce the desired carbaldehyde group.
Reactivity and Derivatization of 1,3,4 Thiadiazole 2 Carbaldehyde
Condensation Reactions of the Carbaldehyde Group
The aldehyde group in 1,3,4-thiadiazole-2-carbaldehyde is a key site for various condensation reactions, enabling the formation of new carbon-nitrogen and carbon-carbon bonds. These reactions are fundamental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and material science.
The reaction of this compound with primary amines readily forms Schiff bases, also known as imines. researchgate.net This condensation reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The resulting Schiff bases, which contain a C=N double bond, are versatile intermediates for the synthesis of more complex heterocyclic systems. For example, Schiff bases derived from 2-hydrazinyl-1,3,4-thiadiazole have been synthesized and evaluated for their biological activities. nih.gov The formation of the azomethine group (C=N) is a characteristic feature of these reactions. impactfactor.org
The synthesis of Schiff bases can be achieved under various conditions, often with acid or base catalysis. For instance, the reaction of 2-hydrazino-1,3,4-thiadiazole with appropriate aldehydes in absolute ethanol (B145695) has been reported to yield the corresponding Schiff bases. researchgate.net Similarly, the reaction of 2-hydrazino-1,3,4-thiadiazoles with different substituted benzaldehydes in acetic acid under reflux leads to the formation of 1,3,4-thiadiazole-based Schiff base analogues. nih.gov
Table 1: Examples of Schiff Base Formation from 1,3,4-Thiadiazole (B1197879) Derivatives
| 1,3,4-Thiadiazole Reactant | Amine/Hydrazine Reactant | Resulting Product Class | Reference |
| 2-Hydrazino-1,3,4-thiadiazole | Various Aldehydes | Schiff Bases/Hydrazones | nih.gov |
| 2,5-Dihydrazino-1,3,4-thiadiazole | Appropriate Aldehydes | 2,5-Di(arylhydrazone)-1,3,4-thiadiazoles | researchgate.net |
| 2-Hydrazino-1,3,4-thiadiazoles | Substituted Benzaldehydes | 1,3,4-Thiadiazole-based Schiff base analogues | nih.gov |
The Knoevenagel condensation is a modification of the aldol (B89426) condensation where the aldehyde group of this compound reacts with a compound containing an active methylene (B1212753) group. wikipedia.org This reaction is a powerful tool for forming new carbon-carbon double bonds. The active methylene compound, which has the general structure Z-CH₂-Z (where Z is an electron-withdrawing group), is deprotonated by a weak base to form a carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated product. wikipedia.org
Various catalysts can be employed for the Knoevenagel condensation, including weak bases like piperidine. wikipedia.org The reaction has been utilized in the synthesis of diverse heterocyclic compounds. For example, the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with aryl aldehydes is a key step in the production of certain clinically used drugs. researchgate.net This reaction has also been applied to the synthesis of 4-vinyl-1,2,3-thiadiazoles. researchgate.net
Nucleophilic Additions to the Aldehyde Moiety
The aldehyde group of this compound is susceptible to nucleophilic addition reactions. The carbon atom of the carbonyl group is electrophilic due to the electron-withdrawing nature of the adjacent oxygen atom. Nucleophiles can attack this carbon, leading to the formation of a tetrahedral intermediate. youtube.com
A common example of nucleophilic addition is the reaction with Grignard reagents (R-MgX). The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon, and subsequent workup with an acid source yields a secondary alcohol. Another important nucleophilic addition involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which deliver a hydride ion (H⁻) to the carbonyl carbon, resulting in the reduction of the aldehyde to a primary alcohol. youtube.com
Electrophilic and Nucleophilic Substitutions on the 1,3,4-Thiadiazole Ring System
The 1,3,4-thiadiazole ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms and a sulfur atom. chemicalbook.comarjonline.org This electronic nature dictates its reactivity towards electrophilic and nucleophilic substitution reactions.
Electrophilic Substitution: The carbon atoms at the 2- and 5-positions of the 1,3,4-thiadiazole ring are electron-deficient, making them generally inert to electrophilic attack in an unsubstituted ring. chemicalbook.comsci-hub.st However, the presence of strong electron-donating groups at these positions can activate the ring towards electrophilic substitution under drastic conditions. For instance, the nitration of 2-amino-1,3,4-thiadiazoles can be achieved with fuming nitric acid. nih.gov Similarly, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination in acetic acid to yield the corresponding 5-bromo derivatives. nih.gov The nitrogen atoms at the 3- and 4-positions are preferential sites for electrophilic attack, such as N-alkylation or N-acylation. chemicalbook.comrsc.org
Regioselective Functionalization and Substituent Effects on Reactivity
For instance, in electrophilic substitution reactions on substituted 1,3,4-thiadiazoles, the position of the incoming electrophile is directed by the activating or deactivating nature of the substituent. Electron-donating groups at the C2 or C5 position facilitate electrophilic attack, often at the other vacant position. nih.gov
In nucleophilic substitution reactions, a leaving group at either the C2 or C5 position can be readily displaced by a nucleophile. chemicalbook.com The presence of an electron-withdrawing group on the ring can further enhance the susceptibility of these positions to nucleophilic attack. The specific position and chemical nature of substituents on the 1,3,4-thiadiazole core have been shown to influence the biological efficacy of these compounds. nih.gov For example, the introduction of an aromatic ring at the 5th position of a 2-amino-1,3,4-thiadiazole (B1665364) can enhance its anticancer effect. nih.gov
The synthesis of unsymmetrically 2,5-disubstituted 1,3,4-thiadiazoles highlights the importance of regioselective control. Various methods have been developed to achieve this, including one-pot syntheses from different starting materials. acs.orgnih.gov The choice of reagents and reaction conditions is crucial for achieving the desired regiochemical outcome.
Table 2: Summary of Reactivity of the 1,3,4-Thiadiazole Ring
| Reaction Type | Reactivity of Unsubstituted Ring | Effect of Substituents | Regioselectivity |
| Electrophilic Substitution | Generally inert at C2 and C5. chemicalbook.comsci-hub.st | Electron-donating groups activate the ring. nih.gov | Directed by existing substituents. |
| Nucleophilic Substitution | Facile at C2 and C5 with a leaving group. chemicalbook.comresearchgate.net | Electron-withdrawing groups enhance reactivity. | Occurs at the position of the leaving group. |
| N-Alkylation/Acylation | Occurs at N3 and N4. chemicalbook.com | Influenced by the electronic nature of substituents. | Depends on the relative basicity of the nitrogen atoms. |
Advanced Spectroscopic and Structural Characterization Techniques for 1,3,4 Thiadiazole 2 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,3,4-thiadiazole (B1197879) derivatives, offering detailed information about the chemical environment of individual protons and carbon atoms. nih.govresearchgate.netmdpi.comnih.govrsc.orgdergipark.org.tr
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides valuable information on the number, connectivity, and chemical environment of protons within a molecule. In derivatives of 1,3,4-thiadiazole-2-carbaldehyde, the aldehyde proton typically appears as a singlet in the downfield region of the spectrum. For instance, in a series of synthesized 1,3,4-thiadiazole derivatives, the N-H proton signal was observed as a singlet in the range of 10.51–10.55 ppm. nih.gov Aromatic protons are generally observed as multiplets in the aromatic region of the spectrum. rsc.orgdergipark.org.tr For example, in one study, aromatic protons of 1,3,4-thiadiazole derivatives were observed between 7.00 and 8.43 ppm. rsc.org The chemical shifts of protons are influenced by the electronic effects of substituents on the thiadiazole ring.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 1,3,4-Thiadiazole Derivatives.
| Proton Type | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Aldehyde (-CHO) | ~9.9-10.4 | rsc.org |
| Thiadiazole Ring Proton | ~8.5-9.5 | Not explicitly found |
| Aromatic Protons | ~7.0-8.5 | rsc.orgdergipark.org.tr |
| N-H | ~9.4-11.3 | rsc.orgnih.govscielo.br |
| -OCH₃ | ~3.8 | nih.gov |
| -CH₃ | ~2.2-2.6 | dergipark.org.tr |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms of the 1,3,4-thiadiazole ring typically resonate at characteristic chemical shifts. For a series of 1,3,4-thiadiazole derivatives, the C-2 and C-5 carbons of the thiadiazole ring were observed in the ranges of 164–166 ppm and 178–181 ppm, respectively. mdpi.com In another study, these carbons appeared between 158.4 and 164.2 ppm. nih.govrsc.org The aldehyde carbonyl carbon is expected to appear significantly downfield. The specific chemical shifts are sensitive to the nature of the substituents attached to the thiadiazole ring. dergipark.org.tr
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in 1,3,4-Thiadiazole Derivatives.
| Carbon Type | Chemical Shift Range (ppm) | Reference |
|---|---|---|
| Aldehyde Carbonyl (C=O) | ~185-195 | rsc.org |
| Thiadiazole Ring C-2 | ~152-169 | nih.govrsc.orgdergipark.org.trnih.govmdpi.com |
| Thiadiazole Ring C-5 | ~158-181 | nih.govrsc.orgdergipark.org.trmdpi.com |
| Aromatic Carbons | ~111-159 | nih.govrsc.org |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons. nih.gov HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal longer-range couplings (typically over 2-3 bonds). These techniques are crucial for unambiguously assigning ¹H and ¹³C NMR signals, especially in complex derivatives. nih.govnih.gov For example, HMBC analysis was used to confirm S-substitution in a series of 1,3,4-thiadiazole derivatives by observing the correlation between methylene (B1212753) protons and the C-2 and C-5 carbons of the thiadiazole ring. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies. dergipark.org.trnih.gov For 1,3,4-thiadiazole derivatives, key vibrational bands include the C=N stretching of the thiadiazole ring, C-S stretching, and the vibrations of substituents. rsc.org The IR spectra of a series of 1,3,4-thiadiazole derivatives showed N-H absorption bands in the range of 3244–3265 cm⁻¹ and C=O stretching bands between 1637 and 1689 cm⁻¹. nih.gov In another study, the FT-IR spectra of 1,3,4-thiadiazole derivatives displayed bands in the range of 3167–3262 cm⁻¹ corresponding to N-H and aromatic C-H stretching, while bands between 1183 and 1575 cm⁻¹ were attributed to C=N, C-N, and C-S stretching vibrations. rsc.org
Table 3: Characteristic IR Absorption Bands for 1,3,4-Thiadiazole Derivatives.
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3160 - 3400 | rsc.orgnih.govmdpi.com |
| Aromatic C-H Stretch | ~3000 - 3100 | nih.gov |
| Aldehyde C-H Stretch | ~2720, ~2820 | Not explicitly found |
| C=O Stretch (Aldehyde) | ~1700 - 1725 | nih.gov |
| C=O Stretch (Amide) | 1637 - 1689 | nih.gov |
| C=N Stretch (Thiadiazole) | 1575 - 1685 | rsc.orgnih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For 1,3,4-thiadiazole derivatives, the observed absorption bands are typically attributed to π-π* and n-π* electronic transitions. scielo.br The position and intensity of these bands are influenced by the substituents on the thiadiazole ring and the solvent used. For example, two new 1,3,4-thiadiazole compounds showed two absorption peaks at 336.75 and 291.75 nm for one, and at 353.00 and 303.00 nm for the other. scielo.br In another study, a series of 1,3,4-thiadiazole derivatives exhibited absorption maxima in the range of 241-374 nm. nih.govrsc.org The presence of electron-withdrawing or electron-donating groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. dergipark.org.tr
Table 4: UV-Vis Absorption Maxima (λmax) for 1,3,4-Thiadiazole Derivatives.
| Compound Type | λmax (nm) | Reference |
|---|---|---|
| 5-[3-phenylypropyl]-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine | 336.75, 291.75 | scielo.br |
| 5-(1-methyl-2-phenylethenyl)-N-[2'-methoxycarbonylphenyl]-1,3,4-thiadiazol-2-amine | 353.00, 303.00 | scielo.br |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. nih.gov In the mass spectrum of a 1,3,4-thiadiazole derivative, the molecular ion peak (M+) confirms the molecular weight of the compound. nih.gov The fragmentation of the molecular ion provides valuable clues about the structure. Common fragmentation pathways for 1,3,4-thiadiazole derivatives involve the cleavage of the thiadiazole ring and the loss of small molecules or radicals. For instance, tandem mass spectrometry of some 1,3,4-thiadiazole ligands showed a similar fragmentation pattern, with the initial loss of acetyl moieties. nih.gov Further fragmentation involved the degradation of the thiadiazole ring, leading to characteristic fragment ions. nih.gov
X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis
X-ray Diffraction (XRD) stands as a definitive technique for elucidating the precise three-dimensional atomic arrangement of crystalline solids. For derivatives of 1,3,4-thiadiazole, single-crystal XRD analysis provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. nih.govmdpi.com
Research on 1,3,4-thiadiazole derivatives has successfully employed XRD to confirm their molecular structures. For instance, the crystal structure of 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been determined, offering a detailed view of its molecular geometry. nih.gov In other studies, the structure of the major isomer of certain derivatives was assumed to be identical to that obtained from X-ray diffraction analysis. nih.gov This underscores the pivotal role of XRD in establishing a foundational understanding of the molecule's stereochemistry.
The analysis of 5-arylimino-1,3,4-thiadiazole derivatives has further highlighted the power of XRD. It has been used to prove the molecular structure of the isolated regioisomer for the first time. mdpi.com Detailed analysis of the crystal structure of compounds like (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one has established the Z configuration around the iminophenyl double bond. mdpi.com Such studies reveal a near-planar 1,3,4-thiadiazole ring, with specific dihedral angles indicating the relative orientation of the substituents. mdpi.com For example, the 4-iodophenyl substituent was found to be roughly coplanar with the thiadiazole ring. mdpi.com
The crystallographic data obtained from XRD studies are instrumental in understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding and π-π stacking, which can significantly influence the material's bulk properties.
Table 1: Selected Crystallographic Data for a 1,3,4-Thiadiazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234(5) |
| b (Å) | 14.8976(7) |
| c (Å) | 11.4567(6) |
| α (°) | 90 |
| β (°) | 109.876(2) |
| γ (°) | 90 |
| Volume (ų) | 1624.9(1) |
| Z | 4 |
Note: This table is a representative example based on typical data from XRD studies of related heterocyclic compounds and is for illustrative purposes.
Fluorescence Spectroscopy and Investigations of Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena
Fluorescence spectroscopy is a powerful tool for investigating the electronic properties and excited-state dynamics of 1,3,4-thiadiazole derivatives. Many of these compounds exhibit interesting photoluminescent behavior, including the phenomenon of dual fluorescence, which makes them attractive for applications such as molecular probes and sensors. nih.govrsc.org
The fluorescence properties of 1,3,4-thiadiazoles are highly sensitive to their molecular structure, particularly the nature and position of substituents, as well as environmental factors like solvent polarity and pH. nih.govnih.gov For some derivatives, an interesting effect of dual fluorescence has been observed in the emission spectra, which is influenced by the concentration of hydrogen ions. nih.govnih.gov This dual emission can arise from different excited states, and its origin is a subject of detailed investigation.
A particularly significant mechanism responsible for dual fluorescence in certain 1,3,4-thiadiazole derivatives is Excited-State Intramolecular Proton Transfer (ESIPT). dntb.gov.uanih.govmdpi.com The ESIPT process involves the transfer of a proton between a donor and an acceptor group within the same molecule in the excited state. This leads to the formation of a transient tautomer with a distinct electronic structure, which then fluoresces at a different wavelength from the original molecule, resulting in two emission bands. dntb.gov.uanih.gov For ESIPT to occur in 1,3,4-thiadiazole derivatives, the molecular structure must contain a proton donor group (like a hydroxyl group) in close proximity to a proton-accepting nitrogen atom of the thiadiazole ring. mdpi.com
Spectroscopic measurements, including stationary and time-resolved fluorescence, have provided clear evidence for ESIPT in selected 1,3,4-thiadiazole analogues. dntb.gov.uanih.gov The long-wavelength emission is often attributed to the tautomeric form created after the proton transfer. dntb.gov.uanih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to support the experimental findings and to elucidate the electronic nature of the excited states involved in the ESIPT process. nih.govnih.govdntb.gov.ua The interplay of factors like molecular conformation and aggregation can also influence the charge transfer processes and the observed fluorescence effects. nih.govnih.govmdpi.com The potential of these molecules as fluorescent probes is significant, as their dual emission characteristics can be modulated by interactions with their environment. nih.gov
Table 2: Fluorescence Characteristics of Selected 1,3,4-Thiadiazole Derivatives
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Observed Phenomenon |
|---|---|---|---|---|
| Derivative A | 350 | 450 | 0.42 | Single Emission |
| Derivative B | 365 | 430, 550 | - | Dual Emission (ESIPT) |
| Derivative C | 345 | 435 | - | Aggregation-Influenced Emission |
Note: This table is a representative summary of findings from various studies on 1,3,4-thiadiazole derivatives and is for illustrative purposes. nih.govdntb.gov.uaacs.org
Theoretical and Computational Chemistry Investigations of 1,3,4 Thiadiazole 2 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules.
Basis Set Selection and Functional Comparison in Thiadiazole Systems
The accuracy of DFT calculations is intrinsically linked to the choice of the functional and the basis set. For thiadiazole systems, various combinations have been employed to provide reliable results. The B3LYP functional is a popular and widely used choice in DFT calculations for its robust performance. It is often paired with Pople-style basis sets, such as 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe electron distribution, particularly in systems with heteroatoms and potential for hydrogen bonding.
Another functional, M06-2X, has been shown to perform better than B3LYP for systems involving dispersive forces and hydrogen bonding. Comparisons between functionals like B3LYP and M06-2X with a triple-zeta basis set like 6-311++G(d,p) have demonstrated good agreement with experimental data for the geometrical parameters of substituted 1,3,4-thiadiazoles. For instance, calculated bond lengths and angles for the 1,3,4-thiadiazole (B1197879) ring are found to be in good concurrence with experimental values, validating the chosen computational level. The planarity of the thiadiazole ring is also well-reproduced, with dihedral angles close to 0°.
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311++G(d,p) | Geometry optimization and electronic properties of substituted 1,3,4-thiadiazoles. | |
| M06-2X | 6-311++G(d,p) | Systems with dispersion and hydrogen bonding; comparison with B3LYP. | |
| B3LYP | 6-311+G(d,p) | Electronic structure and chemical reactivity of bis-1,3,4-thiadiazoles. | |
| B3LYP | 6-31G(d) | Equilibrium geometry of pyrazole (B372694) and thiadiazole derivatives. | |
| HF | 6-31G(d) | Equilibrium geometry of pyrazole and thiadiazole derivatives. |
Conformational Analysis and Tautomerism Studies of the 1,3,4-Thiadiazole Ring
Conformational analysis and the study of tautomerism are crucial for understanding the behavior of flexible molecules and those with multiple potential isomeric forms. For derivatives of 1,3,4-thiadiazole, such as those with amino groups, the possibility of amine-imine tautomerism exists. Computational studies can predict the relative stabilities of these tautomers. For example, in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the amino tautomer is predicted to be the more stable form in the solid state.
The orientation of substituents relative to the thiadiazole ring is also a key aspect of conformational analysis. In N-substituted 5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, the orientation of the amino group can differ, and the ethylamine (B1201723) moiety has been calculated to have a dihedral angle of 21.51° with respect to the thiadiazole ring plane. In some cases, keto-enol tautomerism can also be a significant factor, particularly in derivatives containing moieties like 3-mercaptobutan-2-one. The position of this equilibrium can be influenced by the solvent, with polar aprotic solvents favoring the keto form and non-polar solvents favoring the enol form.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For the parent 1,3,4-thiadiazole, the HOMO is primarily located on the sulfur atom (S1) with some delocalization over the nitrogen atoms (N3-N4), while the LUMO is distributed on one of the carbon atoms (C5) and a nitrogen atom (N4), with some delocalization on the sulfur (S1) and the other carbon (C2). This distribution helps in predicting the most probable sites for electrophilic and nucleophilic attack.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These include:
Energy Gap (ΔE): The difference between the LUMO and HOMO energies, indicating the molecule's chemical stability. A smaller gap suggests higher reactivity.
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Chemical Potential (μ): The negative of electronegativity, μ = -χ.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / (2η).
Studies on various 1,3,4-thiadiazole derivatives have shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter these reactivity descriptors. For example, electronegative substituents like Cl and NO₂ have been found to reduce the HOMO-LUMO energy gap.
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| 2-methyl-1,3,4-thiadiazole | (Highest among listed) | --- | --- | |
| 2,5-dimethyl-1,3,4-thiadiazole | --- | --- | --- | |
| 5-methyl-1,3,4-thiadiazol-2-amine | --- | --- | --- | |
| 1,3,4-thiadiazol-2-amine | --- | --- | --- | |
| 1,3,4-thiadiazole-2,5-diamine | (Lowest among listed) | --- | --- |
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational chemistry
: Solvation Effects Modeling using Implicit and Explicit Models (e.g., PCM)
The study of solvent effects is crucial in computational chemistry for accurately predicting the behavior of molecules in solution. For a polar molecule like 1,3,4-Thiadiazole-2-carbaldehyde, the surrounding solvent can significantly influence its conformational stability, electronic properties, and reactivity. Theoretical investigations of these interactions are typically performed using either explicit or implicit solvation models.
Explicit solvent models involve the inclusion of a large number of individual solvent molecules surrounding the solute molecule. While this approach can provide a highly detailed and accurate picture of the local solute-solvent interactions, it is computationally very expensive due to the vast number of atoms involved.
A more computationally tractable approach is the use of implicit solvation models, which treat the solvent as a continuous, homogeneous, and isotropic medium with a defined dielectric constant. This method, often referred to as a continuum model, calculates the solvation energy by considering the electrostatic interactions between the solute and the polarized dielectric continuum. One of the most widely used implicit solvation models is the Polarizable Continuum Model (PCM). In PCM calculations, the solute is placed within a cavity created in the dielectric continuum, and the charge distribution of the solute polarizes the surrounding medium. This polarization, in turn, creates a reaction field that interacts with the solute, leading to its stabilization. The Integral Equation Formalism variant of PCM (IEF-PCM) is a robust implementation of this model.
While specific computational studies detailing the solvation effects on this compound are not extensively available in the reviewed literature, the general principles of such investigations can be outlined. A typical study would involve optimizing the geometry of this compound in the gas phase and then in a series of solvents with varying polarities using a method like Density Functional Theory (DFT) combined with an implicit solvation model such as PCM.
The results from such a study would likely show that as the dielectric constant of the solvent increases, the calculated dipole moment of this compound also increases, indicating a greater degree of charge separation in polar environments. The solvation energy, which represents the energy released when the molecule is transferred from the gas phase to the solvent, would be expected to become more negative with increasing solvent polarity, signifying greater stabilization. These computational findings are critical for understanding and predicting the molecule's behavior in different chemical environments.
Illustrative Research Findings
The following table represents the type of data that would be generated from a computational study on this compound using an implicit solvation model. Note: This is a hypothetical data table for illustrative purposes, as specific research data for this exact compound was not available in the reviewed literature.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Energy (kcal/mol) |
| Gas Phase | 1.0 | 3.50 | 0.00 |
| Toluene | 2.38 | 4.80 | -4.50 |
| Tetrahydrofuran (THF) | 7.58 | 5.90 | -7.80 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 6.80 | -10.20 |
| Water | 78.4 | 7.10 | -11.50 |
Applications in Advanced Materials Science and Chemical Synthesis
Role as a Versatile Building Block in Organic Synthesis
The 1,3,4-thiadiazole (B1197879) ring is noted for its aromaticity and high in vivo stability, making it a desirable scaffold in medicinal and materials chemistry. gavinpublishers.comnih.gov The presence of the 2-carbaldehyde group on this stable ring provides a reactive handle for a multitude of organic transformations. This functional group allows chemists to introduce a wide array of molecular complexities, rendering 1,3,4-Thiadiazole-2-carbaldehyde a versatile precursor for larger, more elaborate chemical structures.
A primary application of the aldehyde functionality is in the synthesis of Schiff bases (or imines) through condensation reactions with primary amines. These reactions are often straightforward and efficient, providing a pathway to a vast library of derivatives. bohrium.comimpactfactor.orgresearchgate.net The resulting Schiff bases can themselves be valuable final products or can serve as intermediates for further synthetic modifications, such as the creation of oxazepine and tetrazole ring systems. impactfactor.org The aldehyde can also react with various nucleophiles, undergo oxidation to form a carboxylic acid, or be reduced to an alcohol, further expanding its synthetic utility. The stability of the thiadiazole core ensures that it remains intact during these transformations, allowing for the targeted modification of the aldehyde group.
Table 1: Synthetic Transformations of this compound
| Reactant | Reaction Type | Product Class |
|---|---|---|
| Primary Amines | Condensation | Schiff Bases (Imines) |
| Hydrazines | Condensation | Hydrazones |
| Hydroxylamine | Condensation | Oximes |
| Active Methylene (B1212753) Compounds | Knoevenagel Condensation | Substituted Alkenes |
| Phosphorus Ylides | Wittig Reaction | Substituted Alkenes |
| Oxidizing Agents | Oxidation | Carboxylic Acids |
Development of Fluorescent Probes and Sensors Based on Thiadiazole Scaffolds
The unique electronic properties of the 1,3,4-thiadiazole ring make it an excellent component in the design of fluorescent probes and sensors. rsc.org Derivatives of 1,3,4-thiadiazole have been successfully developed for the selective detection of various analytes, including metal ions and organic molecules. nih.govrsc.orgnih.gov
For instance, a fluorescent probe based on the 1,3,4-thiadiazole scaffold was designed for the detection of copper (Cu²⁺) and hydrogen sulfide (B99878) (H₂S). nih.gov This sensor operates through an Excited State Intramolecular Proton Transfer (ESIPT) mechanism, exhibiting a visible color change and a "turn-off" fluorescence response upon binding with Cu²⁺. nih.gov Similarly, other thiadiazole-based probes have demonstrated high selectivity and sensitivity for mercury (Hg²⁺) ions, with a detection limit in the nanomolar range. rsc.orgrsc.org The mechanism often involves fluorescence quenching, where the interaction with the metal ion disrupts the fluorophore's emission. rsc.org
Beyond metal ions, these scaffolds are effective in detecting nitroaromatic compounds like 2,4,6-trinitrophenol (TNP), a common explosive. nih.gov A probe developed for this purpose showed a high fluorescence quantum yield that was effectively quenched upon interaction with TNP, operating via a Photo-induced Electron Transfer (PET) mechanism. nih.gov The versatility of the thiadiazole core allows for fine-tuning of the sensor's properties to achieve high selectivity and sensitivity for specific targets. nih.gov
Table 2: Examples of 1,3,4-Thiadiazole-Based Fluorescent Sensors
| Sensor Base | Analyte Detected | Mechanism | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole | Cu²⁺ | ESIPT / "Turn-off" | 34.5 nM | nih.gov |
| 1,3,4-Thiadiazole | H₂S | ESIPT Recovery | 38.6 nM | nih.gov |
| 5-Amino-1,3,4-thiadiazole-2-thiol | Hg²⁺ | "Turn-off" Fluorescence | 48.7 nM | rsc.orgrsc.org |
Applications in Coordination Chemistry as Ligands for Metal Complexes
The 1,3,4-thiadiazole ring contains multiple heteroatoms—two nitrogen atoms and one sulfur atom—that can act as donor sites for coordination with metal ions. sci-hub.st This makes 1,3,4-thiadiazole and its derivatives, including the carbaldehyde, valuable ligands in coordination chemistry. The aldehyde group can be readily converted into Schiff base ligands, which offer additional coordination sites and allow for the synthesis of stable metal complexes. researchgate.net
Research has demonstrated the synthesis and characterization of various metal complexes involving 1,3,4-thiadiazole-derived ligands with biologically important ions such as Copper(II) and Zinc(II). mdpi.comnih.gov Spectroscopic studies confirm that coordination often occurs through one of the ring's nitrogen atoms and another donor atom from a substituent, such as a deprotonated hydroxyl group or the nitrogen atom of an imine. mdpi.comnih.gov For example, in complexes with 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole, chelation occurs via a thiadiazole nitrogen and the adjacent phenolic hydroxyl group. mdpi.comnih.gov
The geometry and stoichiometry of these complexes can vary. Zn(II) complexes have been observed to form with a 1:1 ligand-to-metal ratio, while Cu(II) can form complexes with a 2:1 ratio. nih.gov The resulting coordination compounds have been investigated for various properties, including magnetic behavior and biological activity. researchgate.netsemanticscholar.org
Table 3: Metal Complexes with 1,3,4-Thiadiazole-Derived Ligands
| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex | Reference |
|---|---|---|---|---|
| Cu(II), Zn(II) | 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | N (thiadiazole), O (hydroxyl) | Dihydrate complexes; 2:1 (Cu), 1:1 (Zn) ligand-metal ratio | mdpi.comnih.gov |
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1,3,4-Thiadiazole-2,5-disulfonamide | N/A | Strong carbonic anhydrase inhibitors | nih.gov |
| Cu(II) | 2,5-bis(ethylthio)-1,3,4-thiadiazole | N (thiadiazole), Br⁻ | Distorted square-planar geometry | semanticscholar.org |
Potential in Optical and Electronic Materials Development
The electron-deficient nature of the 1,3,4-thiadiazole ring, combined with its high thermal and chemical stability, makes it a promising component for advanced optical and electronic materials. sci-hub.stchemmethod.com This heterocycle is an effective electron acceptor, and when incorporated into conjugated polymer chains, it can significantly influence the material's properties. acs.org
In the field of organic electronics, donor-acceptor (D-A) conjugated polymers are of great interest. The 1,3,4-thiadiazole unit can be integrated as the acceptor (A) moiety alongside electron-donating (D) units like thiophene (B33073). acs.org This architectural design leads to materials with tunable band gaps and enhanced stability toward n-doping (reduction), a crucial property for organic field-effect transistors (OFETs) and other electronic devices. acs.org Polymers incorporating thiophene and thiadiazole units have been synthesized and found to have band gaps in the range of 1.8–1.9 eV. acs.org
Furthermore, 1,3,4-thiadiazole derivatives are used in the development of dyes and optoelectronic materials. nih.gov Azo dyes containing the 1,3,4-thiadiazole scaffold have been synthesized, exhibiting vivid colors and interesting spectroscopic properties. chemmethod.comnih.gov The influence of different substituents on the thiadiazole ring allows for the fine-tuning of the absorption and emission characteristics of these materials, making them suitable for applications such as organic light-emitting diodes (OLEDs) and other optical technologies. nih.gov
Precursor in Agrochemical and Specialty Chemical Synthesis
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in medicinal chemistry and a key structural motif in agrochemicals. gavinpublishers.comchemmethod.com Several commercial pesticides and herbicides contain this heterocyclic ring, highlighting its importance in the agricultural sector. frontiersin.orgnih.govresearchgate.net For example, compounds like Thiazafluron and Tebuthiuron are thiadiazole-based herbicides. researchgate.net
This compound serves as a valuable precursor for synthesizing new agrochemical candidates. The aldehyde group provides a convenient point for chemical modification, allowing for the creation of diverse libraries of compounds for bioactivity screening. frontiersin.orgnih.gov Derivatives have shown a broad spectrum of activities, including antifungal, antibacterial, and plant growth-regulating properties. frontiersin.orgnih.gov For instance, novel 1,3,4-thiadiazole derivatives of glucosides have been synthesized and tested for their bioactivities, with some showing potent antifungal effects against plant pathogens like Phytophthora infestans. frontiersin.orgnih.gov
In addition to agrochemicals, the thiadiazole scaffold is used to create specialty chemicals such as dyes. chemmethod.com Azo dyes derived from 2-amino-1,3,4-thiadiazoles are noted for their brightness and high affinity for various fibers, making them valuable in the textile industry. nih.gov The synthesis of these dyes often involves a diazotization-coupling sequence starting from an amino-substituted thiadiazole, which can be derived from precursors like the carbaldehyde. chemmethod.comnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,4,6-Trinitrophenol (TNP) |
| 5-Amino-1,3,4-thiadiazole-2-thiol |
| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole |
| 1,3,4-Thiadiazole-2,5-disulfonamide |
| 2,5-bis(ethylthio)-1,3,4-thiadiazole |
| 5-(2-hydroxyphenyl)-1,3,4-thiadiazole |
| Thiophene |
| Thiazafluron |
| Tebuthiuron |
| Hydrogen Sulfide |
| Copper(II) |
| Zinc(II) |
| Mercury(II) |
| Cobalt(II) |
| Nickel(II) |
| Cadmium(II) |
| Oxazepine |
| Tetrazole |
| Schiff base |
| Hydrazone |
| Oxime |
| Carboxylic Acid |
| Alcohol |
Future Research Directions and Emerging Avenues for 1,3,4 Thiadiazole 2 Carbaldehyde Research
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of 1,3,4-thiadiazole (B1197879) derivatives has traditionally relied on cyclization reactions of thiosemicarbazides with various reagents. One review highlights the synthesis of 2-R-5-formyl-1,3,4-thiadiazole derivatives, which provides a foundational approach. Future research should pivot towards the development of novel and sustainable synthetic routes to 1,3,4-Thiadiazole-2-carbaldehyde that are both efficient and environmentally benign.
Green chemistry principles offer a roadmap for this endeavor. The exploration of one-pot syntheses, such as the reaction between a thiosemicarbazide (B42300) and a suitable carboxylic acid derivative without the use of toxic additives, presents a promising avenue. encyclopedia.pubnih.gov The use of milder and recyclable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis are all areas ripe for investigation. For instance, the oxidative cyclization of thiosemicarbazones using ferric chloride has been reported, and optimizing this reaction for aldehyde-containing substrates could be a viable strategy. sbq.org.br Furthermore, developing methods for the direct and selective formylation of the 1,3,4-thiadiazole ring would be a significant advancement, bypassing the need for multi-step sequences that often involve the protection and deprotection of functional groups.
Advanced Computational Modeling for Predictive Design of Derivatives
Computational chemistry offers powerful tools for the predictive design of novel this compound derivatives with tailored properties. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR), and molecular docking have been successfully applied to other 1,3,4-thiadiazole derivatives to understand their electronic structure, reactivity, and biological activity. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov
Future research should focus on applying these computational methods specifically to this compound. DFT calculations can elucidate the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity indices, providing insights into its behavior in chemical reactions. rsc.orgnih.gov This knowledge is crucial for designing derivatives with enhanced stability or specific reactivity. 3D-QSAR studies, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models for the biological activities of its derivatives, guiding the synthesis of compounds with improved potency. nih.gov Molecular docking simulations can predict the binding modes of these derivatives with biological targets, aiding in the rational design of new therapeutic agents. nih.govmdpi.comresearchgate.net
Integration into Complex Supramolecular Architectures
The unique electronic and structural features of the 1,3,4-thiadiazole ring make it an attractive building block for the construction of complex supramolecular architectures. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the sulfur atom can participate in non-covalent interactions. The aldehyde group in this compound adds another layer of functionality, capable of forming dynamic covalent bonds (e.g., imines, hydrazones) or participating in hydrogen bonding.
An emerging avenue of research is the integration of this compound into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other supramolecular assemblies. The predictable coordination behavior of the thiadiazole nitrogen atoms with metal ions, coupled with the reactive aldehyde group, could lead to the formation of highly ordered and functional materials. These materials could find applications in areas such as gas storage, catalysis, and sensing. The ability of the aldehyde to undergo reversible reactions can also be exploited to create dynamic materials that respond to external stimuli.
Development of Quantitative Structure-Reactivity Relationships for Directed Synthesis
A significant challenge in synthetic chemistry is the prediction of reaction outcomes and the rational design of synthetic routes. The development of Quantitative Structure-Reactivity Relationships (QSRR) for this compound and its reactions would be a major step towards addressing this challenge. QSRR models aim to establish a mathematical relationship between the structural or physicochemical properties of reactants and their reaction rates or equilibrium constants.
Future research in this area would involve systematically studying the kinetics of various reactions involving the aldehyde group of this compound with a diverse set of reactants. The experimental data, combined with calculated molecular descriptors, could then be used to build robust QSRR models using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov Such models would not only provide a deeper understanding of the factors governing the reactivity of this important building block but also enable the in silico prediction of reaction outcomes, thereby guiding the design of more efficient and targeted synthetic strategies. The investigation of structure-activity relationships (SAR) is a common practice for understanding the biological activity of thiadiazole derivatives, and extending this concept to reactivity (QSRR) is a logical and valuable next step. nih.govnih.gov
Q & A
Basic: What are the standard synthetic protocols for preparing 1,3,4-thiadiazole-2-carbaldehyde derivatives?
Answer:
The synthesis typically involves cyclization reactions using thioamide precursors or condensation of hydrazine derivatives with aldehydes. For example:
- Method A : Refluxing substituted benzaldehydes with triazole derivatives in ethanol and glacial acetic acid under reduced pressure to form thiadiazole derivatives (yields: 60–85%) .
- Method B : Cyclization of N-phenylhydrazinecarboxamides with iodine and triethylamine in DMF, leading to sulfur elimination and product formation (reaction time: 1–3 minutes) .
Key parameters include solvent choice (acetonitrile or DMF), catalyst use (e.g., iodine), and reflux duration.
Basic: How are this compound derivatives characterized structurally?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the aldehyde proton (δ ~9.0–10.0 ppm) and heterocyclic ring structure. For example, 5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol showed distinct SH (δ 10.04) and CH (δ 9.05) signals .
- Mass Spectrometry (MS) : EI-MS confirms molecular ion peaks (e.g., m/z 305 [M+1] for a thiadiazole-thiol derivative) .
- Elemental Analysis : Used to validate purity and stoichiometry (e.g., C, 47.35%; S, 31.60%) .
Advanced: How can researchers resolve contradictions in spectral data for thiadiazole-2-carbaldehyde derivatives?
Answer:
Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., keto-enol tautomerism).
- X-ray Crystallography : Resolves ambiguous NMR assignments by providing definitive bond lengths and angles .
- Computational Modeling : DFT calculations predict NMR shifts and verify experimental data .
Advanced: What strategies optimize the reaction yield of this compound derivatives?
Answer:
- Catalyst Screening : Triethylamine or iodine accelerates cyclization in DMF, reducing side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 70% yield in 10 minutes vs. 12 hours under reflux) .
Basic: What biological activities are associated with this compound derivatives?
Answer:
These derivatives exhibit:
- Antimicrobial Activity : Against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
- Anticancer Potential : IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) through apoptosis induction .
- Antifungal Action : Inhibit Candida albicans by targeting ergosterol biosynthesis .
Advanced: How can researchers design this compound derivatives with enhanced bioactivity?
Answer:
- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 5-position to boost antimicrobial potency .
- Hybrid Molecules : Combine with oxadiazole or tetrazine moieties to improve pharmacokinetic properties (e.g., logP <3 for BBB penetration) .
- Mannich Base Functionalization : Adding amino-methyl groups increases solubility and target affinity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., sulfur oxides) .
- Waste Disposal : Segregate halogenated waste (e.g., chlorinated solvents) for professional treatment .
Advanced: How do solvent and temperature affect the stability of this compound?
Answer:
- Stability in DMF : Degrades at >80°C via aldehyde oxidation; store at 4°C under nitrogen .
- Aqueous Solutions : Hydrolyzes at pH >7; use buffered solutions (pH 5–6) for biological assays .
- Long-Term Storage : Lyophilize and store in amber vials at -20°C to prevent photodegradation .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices?
Answer:
- Chromatographic Interference : Use HPLC with a C18 column and UV detection (λ = 270 nm) to separate from impurities .
- Matrix Effects : Apply standard addition methods for biological samples (e.g., serum) to correct for ion suppression .
- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via LC-MS/MS with MRM transitions (e.g., m/z 129→85) .
Advanced: How can computational tools aid in the design of thiadiazole-2-carbaldehyde-based drugs?
Answer:
- Molecular Docking : Predict binding to targets like DHFR (dihydrofolate reductase) with AutoDock Vina .
- ADMET Prediction : SwissADME estimates bioavailability (%F >50%) and toxicity (e.g., Ames test negativity) .
- QSAR Models : Utilize MOE or Schrodinger to optimize substituents for logD and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
